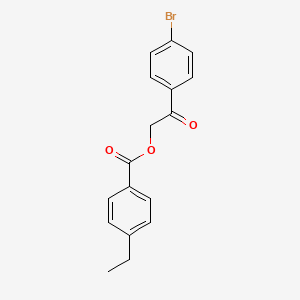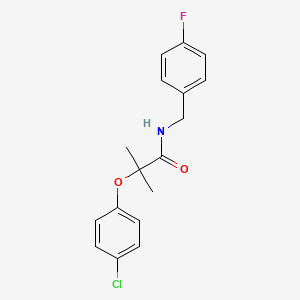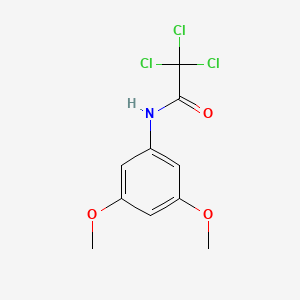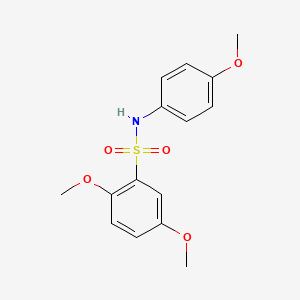![molecular formula C18H17BrCl2N2O2 B5720937 N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5720937.png)
N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide, also known as BBA, is a hydrazone derivative that has been widely studied for its potential applications in various fields of science. This compound exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. In
作用機序
The mechanism of action of N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is complex and involves multiple pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound also inhibits the JAK/STAT signaling pathway, which is involved in the regulation of cell proliferation and survival. Furthermore, this compound has been found to induce apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, reduce the expression of inflammatory mediators, induce apoptosis, and inhibit the proliferation of cancer cells. In addition, this compound has been found to improve insulin sensitivity and reduce blood glucose levels.
実験室実験の利点と制限
One of the major advantages of N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. This compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the safety and toxicity profile of this compound.
将来の方向性
There are several future directions for the study of N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide. One potential area of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory, anti-tumor, and anti-diabetic effects of this compound. Furthermore, more studies are needed to evaluate the safety and toxicity profile of this compound in vivo.
合成法
N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide can be synthesized through a simple reaction between 2,4-dichlorophenoxyacetic acid and 4-bromo-1-butene in the presence of hydrazine hydrate. The resulting product can be purified through recrystallization to obtain a high yield of pure this compound.
科学的研究の応用
N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory mediators. This compound has also been found to have anti-tumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, this compound has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
特性
IUPAC Name |
N-[(E)-1-(4-bromophenyl)butylideneamino]-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrCl2N2O2/c1-2-3-16(12-4-6-13(19)7-5-12)22-23-18(24)11-25-17-9-8-14(20)10-15(17)21/h4-10H,2-3,11H2,1H3,(H,23,24)/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJYNWBGJSODAW-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NNC(=O)COC1=C(C=C(C=C1)Cl)Cl)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N\NC(=O)COC1=C(C=C(C=C1)Cl)Cl)/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[2-(4-biphenylyl)-2-oxoethoxy]benzoate](/img/structure/B5720863.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5720868.png)
![4-(dimethylamino)benzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5720873.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5720881.png)
![5-(5-chloro-2-thienyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5720888.png)




![{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5720920.png)

![methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5720933.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5720948.png)
